molecular formula C15H15N5O2S B14937072 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B14937072
M. Wt: 329.4 g/mol
InChI Key: AHSYAERIPRQYJU-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a heterocyclic compound featuring a 4,5-dimethylthiazole ring conjugated to a 1,2,3-benzotriazin-4(3H)-one moiety via a propanamide linker. The Z-configuration of the thiazole-ylidene group may influence its electronic properties and binding affinity. Although direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest possible applications in drug discovery or agrochemistry.

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C15H15N5O2S/c1-9-10(2)23-15(16-9)17-13(21)7-8-20-14(22)11-5-3-4-6-12(11)18-19-20/h3-6H,7-8H2,1-2H3,(H,16,17,21)

InChI Key

AHSYAERIPRQYJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved by reacting 1,3-dimethyl-2-thiourea with α-haloketones under basic conditions. The resulting thiazole intermediate is then coupled with a benzotriazine derivative through a condensation reaction to form the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.

Scientific Research Applications

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound may also interfere with DNA synthesis and repair, contributing to its antimicrobial and anticancer properties . The exact molecular pathways involved are still under investigation, but it is believed that the compound exerts its effects through multiple mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related derivatives, focusing on molecular features, biological activity, and toxicity.

Structural Analogues with Benzotriazinone Moieties

2.1.1 Azinphos-methyl
  • Structure : O,O-Dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate .
  • Activity: Organophosphate insecticide inhibiting acetylcholinesterase .
  • Toxicity : Classified as highly hazardous due to acute neurotoxicity; restricted under international regulations .
  • Key Difference : The phosphorodithioate group in Azinphos-methyl confers pesticidal activity but high toxicity, whereas the propanamide linker in the target compound may reduce acute toxicity risks.
2.1.2 Azinphos-ethyl
  • Structure : O,O-Diethyl S-[[4-oxo-1,2,3-benzotriazin-3(4H)-yl]methyl] phosphorodithioate .
  • Activity : Similar mode of action to Azinphos-methyl but with altered pharmacokinetics due to ethyl esters.
  • Toxicity : Lower volatility than methyl derivatives but still highly toxic .

Heterocyclic Compounds with Thiazole/Thiadiazole Cores

2.2.1 N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
  • Structure: Thiadiazole core with dimethylamino-acryloyl and benzamide substituents .
  • Activity : Demonstrated cytotoxicity in screening assays (e.g., SRB assay ).
  • Key Difference : The electron-withdrawing acryloyl group in 4g may enhance reactivity compared to the dimethylthiazole in the target compound, which offers steric hindrance and improved lipophilicity.
2.2.2 3-Benzylidene Phthalide Derivatives
  • Structure : Synthesized from 1,3,4-oxadiazoles and 3-benzylidene phthalide .
  • Activity : Primarily explored for antimicrobial and anticancer properties.
  • Key Difference: The phthalide backbone differs from benzotriazinone but shares heterocyclic bioactivity trends.

Pharmacological Benzotriazinone Derivatives

2.3.1 Goxalapladib
  • Structure: 1,8-Naphthyridine derivative with a benzotriazinone-like moiety .
  • Activity : Investigated for atherosclerosis treatment via lipoprotein-associated phospholipase A2 inhibition.
  • Key Difference: The naphthyridine core and trifluoromethyl groups in Goxalapladib contrast with the thiazole-benzotriazinone architecture of the target compound.

Data Table: Comparative Analysis

Compound Name Core Structure Biological Activity Toxicity Profile References
Target Compound Thiazole-benzotriazinone Unknown (potential kinase inhibition) Unknown; benzotriazinone caution -
Azinphos-methyl Benzotriazinone-phosphorodithioate Acetylcholinesterase inhibition Highly hazardous, restricted
N-[3-(3-Methylphenyl)-...-benzamide (4g) Thiadiazole-acryloyl Cytotoxicity (SRB assay) Not reported
Goxalapladib Naphthyridine-trifluoromethyl Atherosclerosis treatment Under investigation

Research Findings and Implications

Structural Determinants of Activity: The benzotriazinone group is a common pharmacophore in both agrochemicals (e.g., Azinphos-methyl) and pharmaceuticals (e.g., Goxalapladib), suggesting versatility in target engagement . The thiazole ring in the target compound may enhance metabolic stability compared to thiadiazole derivatives like 4g .

Toxicity Considerations: Organophosphate derivatives (Azinphos-methyl) exhibit acute neurotoxicity due to irreversible acetylcholinesterase inhibition, whereas amide-linked compounds (e.g., the target) are likely safer .

Synthetic and Analytical Challenges :

  • The Z-configuration of the thiazole-ylidene group necessitates precise spectroscopic validation (e.g., NMR, X-ray crystallography) similar to methods used for thiadiazoles in .

Biological Activity

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, structural characteristics, and biological effects of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H19N5O3SC_{15}H_{19}N_5O_3S, with a molecular weight of approximately 349.41 g/mol. Its structure includes a thiazole ring and a benzotriazine moiety, which are known to contribute to various pharmacological properties. The presence of these functional groups suggests potential activities in antimicrobial and anti-inflammatory domains.

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of thiazole derivatives with benzotriazine intermediates. Specific reaction conditions may include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper to enhance yield and purity.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties . For instance:

CompoundActivityReference
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylEffective against Gram-positive bacteria
Benzotriazine derivativesExhibited antifungal activity

In vitro tests have shown that this compound can inhibit the growth of various bacterial strains and fungi.

Anti-inflammatory Effects

Research has also suggested that the compound may possess anti-inflammatory properties . The thiazole and benzotriazine components are often associated with the modulation of inflammatory pathways. For example:

CompoundInflammatory Pathway TargetedEffect
Thiazole derivativesNF-kB pathway inhibitionReduced cytokine production
Benzotriazine analogsCOX inhibitionDecreased prostaglandin synthesis

These findings indicate that this compound could be a candidate for further development as an anti-inflammatory agent.

Case Studies

A recent study explored the hemorheological activity of similar compounds derived from thiazole structures. The results indicated that these compounds could improve blood flow and reduce viscosity in vitro:

"The hemorheological properties were comparable to established angioprotective agents like pentoxifylline."

This suggests potential applications in treating conditions related to poor circulation.

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